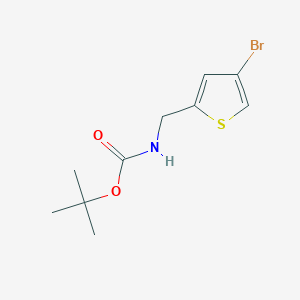

4-Bromo-2-(N-Boc-aminomethyl)thiophene

Description

Significance of Halogenated Thiophenes in Organic Synthesis

The introduction of halogen atoms, particularly bromine, onto the thiophene (B33073) ring dramatically enhances its synthetic utility. Halogenated thiophenes are versatile intermediates in a multitude of organic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond in compounds like 4-bromo-2-(N-Boc-aminomethyl)thiophene serves as a reactive handle, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is harnessed in powerful synthetic methods such as Suzuki, Stille, and Kumada couplings, which are indispensable tools for the construction of complex molecular architectures. scbt.com The regiochemistry of these reactions is often well-defined, enabling the selective functionalization of the thiophene core. For instance, the bromine atom at the 4-position of the thiophene ring in the title compound can be selectively replaced, leaving other parts of the molecule intact for further manipulation. This strategic functionalization is a key principle in the convergent synthesis of complex target molecules.

Role of Protected Amines in Multistep Organic Synthesis

In the intricate landscape of multistep organic synthesis, the use of protecting groups is a fundamental strategy to ensure the selective transformation of multifunctional molecules. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions and its facile removal under specific, mild acidic conditions.

The N-Boc group in this compound renders the amino functionality inert to many reagents, including those used in cross-coupling reactions, reductions, and oxidations. This stability allows chemists to perform modifications at other sites of the molecule, such as the bromo-substituted position of the thiophene ring, without interference from the amine. The Boc group can be cleanly cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the free amine at a desired stage of the synthesis, ready for subsequent reactions. This "on-off" switching of reactivity is a cornerstone of modern synthetic chemistry.

Structural Elements and Synthetic Design Principles of this compound

The chemical compound this compound is a strategically designed building block that incorporates several key functional elements, making it a valuable tool in advanced chemical synthesis. Its structure is a testament to the principles of modern synthetic design, where different functionalities are combined to allow for sequential and selective reactions.

Key Structural Features:

Thiophene Core: Provides a stable aromatic scaffold with inherent electronic properties that can be fine-tuned through substitution.

Bromo Substituent: Acts as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

N-Boc-protected Aminomethyl Group: A latent primary amine that is shielded from unwanted reactions and can be deprotected under mild conditions to allow for further functionalization.

The synthetic design of this molecule allows for a modular approach to the construction of more complex structures. For instance, the bromo group can first be utilized in a palladium-catalyzed reaction to form a new C-C bond, followed by the deprotection of the Boc group to reveal the amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. This strategic sequencing of reactions is central to the efficient synthesis of complex target molecules in fields such as medicinal chemistry and materials science.

Interactive Data Table: Chemical Properties of this compound scbt.commdpi.comchemsrc.com

| Property | Value |

| CAS Number | 479090-39-6 |

| Molecular Formula | C10H14BrNO2S |

| Molecular Weight | 292.19 g/mol |

| IUPAC Name | tert-butyl N-[(4-bromothiophen-2-yl)methyl]carbamate |

| Canonical SMILES | C1=C(SC=C1Br)CNC(=O)OC(C)(C)C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-bromothiophen-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-8-4-7(11)6-15-8/h4,6H,5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJRQWPEJVQCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674905 | |

| Record name | tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479090-39-6 | |

| Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thienyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479090-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 N Boc Aminomethyl Thiophene and Analogues

Foundational Thiophene (B33073) Ring Formation

The construction of the thiophene ring is the initial and crucial phase in the synthesis of its derivatives. Various classical and modern synthetic methods allow for the creation of the thiophene scaffold from acyclic precursors.

Cyclization reactions are a primary strategy for assembling the thiophene ring from appropriately substituted open-chain precursors. These methods involve introducing a sulfur source to a carbon skeleton, leading to ring closure. Several named reactions are fundamental to this approach. wikipedia.org

Paal-Knorr Thiophene Synthesis: This widely used method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene. pharmaguideline.comorganic-chemistry.orgwikipedia.org The reaction is driven by the formation of the stable aromatic ring. While effective, the mechanism is complex and can involve the sulfurization of the dicarbonyl compound to a thioketone intermediate before cyclization. wikipedia.org

Fiesselmann Thiophene Synthesis: This synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of thioglycolic acid or its esters with α,β-acetylenic esters in the presence of a base. wikipedia.org The reaction proceeds via a sequence of conjugate additions followed by an intramolecular condensation to form the thiophene ring. wikipedia.org Variations of this method can produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikiwand.com

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent synthesis that produces polysubstituted 2-aminothiophenes. wikipedia.org It involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.orgorganic-chemistry.org The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly functionalized thiophene ring. wikipedia.org

Hinsberg Synthesis: This method constructs the thiophene ring through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions. researchgate.netresearchgate.net The reaction involves two consecutive aldol-type condensations. researchgate.netuobaghdad.edu.iq

| Synthesis Method | Key Precursors | Primary Product Type | Key Reagents |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compounds | Substituted Thiophenes | P₄S₁₀, Lawesson's Reagent organic-chemistry.orgwikipedia.org |

| Fiesselmann | α,β-Acetylenic esters + Thioglycolic acid esters | 3-Hydroxy-2-thiophenecarboxylates wikipedia.org | Base (e.g., sodium ethoxide) wikipedia.org |

| Gewald | Ketone/Aldehyde + α-Cyanoester | 2-Aminothiophenes wikipedia.orgorganic-chemistry.org | Elemental Sulfur, Base (amine) wikipedia.org |

| Hinsberg | 1,2-Dicarbonyl compounds + Diethyl thiodiacetate | Thiophene-2,5-dicarboxylates researchgate.net | Base (e.g., sodium ethoxide) researchgate.net |

A regioselective method for preparing 2-functionalized thiophenes involves the condensation of α-mercapto compounds with β-aminoenone derivatives that possess a good leaving group. tandfonline.comtandfonline.com For instance, the reaction of 3-chloroenones or acylenammonium chlorides with α-mercapto derivatives, such as ethyl thioglycolate or α-mercaptoacetone, can yield 2-acylthiophenes and ethyl 2-thiophenecarboxylates. tandfonline.comtandfonline.com This approach offers a direct route to thiophenes with a functional handle at the 2-position, which is a structural feature of the target compound, 4-Bromo-2-(N-Boc-aminomethyl)thiophene. The reaction circumvents the formation of complex product mixtures that can arise when using β-aminoenones without an effective leaving group. tandfonline.com

Introduction of Halogen and Aminomethyl Functionalities

Following the construction of the thiophene ring, the next strategic phase is the introduction of substituents at specific positions. For the target compound, this involves bromination at the 4-position and the installation of a protected aminomethyl group at the 2-position.

The thiophene ring is highly activated towards electrophilic aromatic substitution, with a reaction rate approximately 10⁸ times faster than that of benzene. iust.ac.ir The α-positions (2- and 5-positions) are the most reactive sites. Therefore, achieving regioselective bromination at a β-position (3- or 4-position) requires careful control of reaction conditions or the use of substrates with appropriate directing or blocking groups. iust.ac.irmdpi.com For instance, if the more reactive α-positions are already substituted, electrophilic bromination will be directed to the available β-positions.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes and other reactive aromatic compounds. tandfonline.comresearchgate.net The reaction typically proceeds via an electrophilic substitution mechanism. By carefully controlling the stoichiometry of NBS and the reaction conditions (e.g., solvent, temperature), mono- or di-bromination can be achieved with high regioselectivity. researchgate.netresearchgate.net In many cases, bromination with NBS in solvents like acetic acid or acetonitrile (B52724) occurs preferentially at the vacant α-position of the thiophene ring. tandfonline.com To achieve bromination at the 4-position, a precursor with substituents at the 2- and/or 5-positions is often necessary to direct the incoming electrophile.

| Substrate | Conditions | Major Product | Selectivity |

|---|---|---|---|

| 2-Methylthiophene (B1210033) | NBS (2.1 eq), CCl₄, reflux | 2-Bromo-5-(bromomethyl)thiophene nih.gov | Ring and side-chain bromination |

| Substituted Thiophenes | NBS, Acetic Acid, RT | 2-Bromo-thiophenes tandfonline.com | High regioselectivity for 2-position (>99%) tandfonline.com |

| 2-Methylbenzo[b]thiophene | NBS (1.03 eq), Acetonitrile, 0°C to RT | 3-Bromo-2-methylbenzo[b]thiophene | Regioselective bromination at the 3-position |

While electrophilic substitution is characteristic of the aromatic thiophene ring, radical bromination provides a pathway to functionalize alkyl side chains attached to the ring. This is a key strategy for introducing the (bromomethyl) group, a direct precursor to the (aminomethyl) functionality. When a substrate like 2-methylthiophene is treated with NBS in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux or with a radical initiator, a free-radical substitution occurs on the methyl group. nih.gov This reaction, known as Wohl-Ziegler bromination, selectively forms 2-(bromomethyl)thiophene. This intermediate can then be used in subsequent nucleophilic substitution reactions to introduce the amino group. This contrasts with electrophilic bromination, which would typically occur on the thiophene ring itself under different reaction conditions (e.g., polar solvent, dark). dntb.gov.ua

Aminomethylation Protocols

The introduction of an aminomethyl group (-CH₂NH₂) onto a thiophene ring is a critical step in the synthesis of the target compound. Various protocols exist to achieve this functionalization, primarily revolving around the formation of a carbon-carbon bond at the 2-position of the thiophene ring.

Mannich-type Reactions for Aminomethyl Group Introduction

The Mannich reaction is a fundamental and powerful tool in organic synthesis for the aminomethylation of a compound containing an active hydrogen atom. researchgate.netmdpi.com This reaction involves the condensation of a substrate with an aldehyde (typically formaldehyde) and a primary or secondary amine. mdpi.comresearchgate.net For thiophene and its derivatives, the active hydrogen is located on the aromatic ring, making it a suitable substrate for this transformation. researchgate.netresearchgate.net

The general mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt from the amine and formaldehyde. This electrophilic iminium ion then undergoes an electrophilic aromatic substitution reaction with the electron-rich thiophene ring to introduce the aminomethyl group. The reaction is a convenient method for producing compounds that contain a nitrogen atom. researchgate.net The substrates for Mannich reactions can be structurally diverse, and the active hydrogen atom can be on a carbon or a heteroatom. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Feature |

| Active Hydrogen Compound (e.g., Thiophene) | Formaldehyde | Primary or Secondary Amine | Mannich Base (Aminomethylated derivative) | Forms a C-C bond via an electrophilic iminium ion intermediate. mdpi.comresearchgate.net |

Azide (B81097) Displacement and Reduction for Aminomethylation

An alternative, multi-step approach to aminomethylation involves the initial introduction of a leaving group, followed by nucleophilic substitution with an azide salt and subsequent reduction. This pathway often begins with the corresponding bromomethylthiophene, such as 4-bromo-2-(bromomethyl)thiophene.

The first step is a nucleophilic substitution reaction where the bromomethyl group is displaced by the azide anion (N₃⁻), typically from sodium azide, to form an azidomethylthiophene intermediate. This reaction proceeds via an Sₙ2 mechanism.

The second step is the reduction of the azide group to a primary amine. This transformation is a cornerstone of amine synthesis due to the high reactivity of azides and the stability of the nitrogen gas byproduct. While various reducing agents can be employed, a common and effective method involves the use of thioacetic acid. Mechanistic studies indicate that the reaction of thioacetic acid with an azide proceeds to the amide without the amine being an intermediate. researchgate.net However, other reagents like dithiothreitol (B142953) (DTT) are known to selectively reduce azides to amines. researchgate.net This two-step sequence provides a reliable route to the desired aminomethylated thiophene.

tert-Butyloxycarbonyl (Boc) Protection Chemistry

The amine functional group is nucleophilic and basic, often requiring protection during multi-step syntheses to prevent unwanted side reactions. mychemblog.comnbinno.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its ease of removal under mild acidic conditions. nbinno.comnih.gov The resulting N-Boc protected amines, or carbamates, are stable towards most bases and nucleophiles. nbinno.comorganic-chemistry.org

Strategies for N-Boc Protection of Amine Groups

The introduction of the Boc group onto a nitrogen atom is a common and crucial transformation in organic synthesis, particularly in the fields of peptide synthesis and pharmaceuticals. nbinno.comnih.gov This process, known as N-tert-butoxycarbonylation, renders the amine non-basic and non-nucleophilic, allowing other chemical transformations to be carried out on the molecule. mychemblog.com

The general strategy involves reacting the amine with a Boc-donating reagent in the presence of a base or under catalyst-free conditions. mychemblog.comnih.gov The choice of conditions can be tailored to the specific substrate to maximize yield and chemoselectivity.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common reagent for introducing the Boc protecting group is Di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) (Boc₂O). nbinno.comnih.gov This reagent is commercially available, easy to handle, and reacts efficiently with primary and secondary amines to form the corresponding N-Boc carbamates. mychemblog.comnih.gov

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the acidic byproduct, or a catalyst like 4-(dimethylamino)pyridine (DMAP). mychemblog.com However, numerous methods have been developed to perform this protection under milder and more environmentally friendly conditions. For instance, catalyst-free N-tert-butoxycarbonylation of amines in water or under solvent-free conditions has been reported to give excellent yields of the desired N-Boc derivatives. nih.govorganic-chemistry.org

| Amine Type | Reagent | Typical Conditions | Product | Advantages |

| Primary/Secondary Aliphatic or Aromatic | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaOH), Solvent (e.g., DCM, THF) or Catalyst-free (e.g., in water) mychemblog.comnih.gov | N-Boc Carbamate (B1207046) | High yield, reliable, mild conditions, versatile reagent. nbinno.com |

Chemoselective N-tert-Butoxycarbonylation Techniques

In molecules containing multiple nucleophilic functional groups, such as hydroxyl (-OH) and amino (-NH₂) groups, or different types of amines (e.g., primary vs. secondary, aliphatic vs. aromatic), the selective protection of one specific amine is a significant challenge. Chemoselective N-tert-butoxycarbonylation techniques have been developed to address this. nih.gov

These methods exploit the differences in reactivity between the functional groups. For example, amines are generally more nucleophilic than alcohols, allowing for selective N-protection in the presence of hydroxyl groups. nih.gov Catalyst-free systems, such as performing the reaction in water or glycerol, have shown high chemoselectivity for the N-Boc protection of amines over other functional groups, avoiding side reactions like the formation of O-Boc derivatives, isocyanates, or ureas. nih.govrsc.org Various catalysts, including perchloric acid adsorbed on silica-gel and Amberlite-IR 120, have also been employed to achieve high chemoselectivity under solvent-free conditions. organic-chemistry.org These techniques are crucial for the efficient synthesis of complex molecules like aminophenols and amino alcohols, ensuring that only the desired amine functionality is protected. nih.govresearchgate.net

Orthogonal Protection Strategies in Complex Synthesis

In the synthesis of complex molecules, particularly those with multiple reactive functional groups, orthogonal protection is a critical strategy that allows for the selective deprotection of one functional group without affecting others. numberanalytics.comfiveable.mewikipedia.org This approach provides precise control over chemical transformations during multi-step syntheses. fiveable.me An orthogonal set of protecting groups consists of groups that can be removed under distinct and mutually exclusive conditions. numberanalytics.comnumberanalytics.com For instance, one group might be labile to acid, another to base, a third to hydrogenolysis, and a fourth to fluoride (B91410) ions. numberanalytics.com This strategy is fundamental in fields such as peptide and oligonucleotide synthesis, where sequential reactions on different parts of a molecule are necessary. wikipedia.orgjocpr.com

The title compound, this compound, incorporates the tert-butyloxycarbonyl (Boc) group to protect its primary amine. The Boc group is a cornerstone of many orthogonal protection schemes due to its stability under a wide range of conditions and its susceptibility to cleavage under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). biosynth.commdpi.com

In a synthetic sequence involving this compound, the Boc group allows for extensive modification at other parts of the molecule, such as the bromine-substituted carbon, while the amine remains masked. If additional functional groups were present on an analogue, an orthogonal strategy would be essential. For example, a hydroxyl group could be protected as a tert-butyldimethylsilyl (TBS) ether, which is removed by a fluoride source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com A carboxylic acid could be protected as a benzyl (B1604629) (Bn) ester, cleavable by hydrogenolysis. biosynth.com The selective removal of the Boc group with acid, the TBS group with fluoride, and the Bn group with hydrogenolysis exemplifies an orthogonal approach, enabling the stepwise unmasking and reaction of each functional group. numberanalytics.comwikipedia.org

Table 1: Common Orthogonal Protecting Group Pairs

| Protecting Group 1 | Cleavage Condition | Protecting Group 2 | Cleavage Condition |

|---|---|---|---|

| Boc (amine) | Acid (e.g., TFA) | Fmoc (amine) | Base (e.g., Piperidine) |

| TBS (alcohol) | Fluoride (e.g., TBAF) | Cbz (amine) | Hydrogenolysis |

| Trt (thiol) | Mild Acid | Acm (thiol) | Iodine |

| Benzyl ether (alcohol) | Hydrogenolysis | MOM ether (alcohol) | Acid |

Advanced Synthetic Routes to Derivatives

Further functionalization of this compound into more complex derivatives relies on advanced synthetic methods that can selectively target the C-Br bond. These routes open avenues to a wide array of novel thiophene-based structures.

The bromine-lithium exchange is a powerful and widely used transformation in organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction converts an organic halide into a highly reactive organolithium species, which can then be quenched with various electrophiles. wikipedia.org For a substrate like this compound, the key challenge is to achieve a chemo- and regioselective exchange at the C4-bromine without disturbing the N-Boc-aminomethyl group at the C2 position.

The regioselectivity of Br/Li exchange on polyhalogenated aromatic and heterocyclic systems is influenced by factors such as the electronic nature of the ring, steric hindrance, and the presence of directing groups. nih.govnih.gov The exchange is typically very fast and is often performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

In the case of this compound, the bromine at the 4-position can be selectively exchanged for lithium. The resulting 4-lithiated thiophene intermediate is a potent nucleophile, ready to react with a diverse range of electrophiles. This allows for the introduction of various substituents at the 4-position, including alkyl, carbonyl, and silyl (B83357) groups. The N-Boc group is generally stable to the strongly basic conditions of the Br/Li exchange, especially at low temperatures, although the acidity of the N-H proton requires the use of at least two equivalents of the alkyllithium reagent if deprotonation is a competing pathway. mdpi.com

Table 2: Examples of Regioselective Br/Li Exchange and Subsequent Functionalization

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Bromothiophene | 1. n-BuLi 2. DMF | THF, -78 °C | Thiophene-3-carbaldehyde | High |

| 2,5-Dibromopyridine | 1. i-PrMgCl, n-BuLi 2. Allyl Bromide | Toluene | 2-Allyl-5-bromopyridine | Good |

| 3-Bromo-2-methylthiophene | 1. n-BuLi 2. CO₂ | Ether, -70 °C | 2-Methylthiophene-3-carboxylic acid | 80% |

The introduction of alkyne moieties onto a thiophene core is a valuable strategy for synthesizing precursors for pharmaceuticals, natural products, and organic materials. cas.cnwikipedia.org For this compound, the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a mild base, often an amine like triethylamine (Et₃N) which can also serve as the solvent. wikipedia.orgresearchgate.net The reaction has a broad scope and is tolerant of many functional groups, including the N-Boc protecting group. By coupling this compound with various terminal alkynes, a diverse library of 4-alkynylthiophene derivatives can be synthesized. These products are versatile intermediates themselves, amenable to further transformations such as cycloadditions or reductions.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in preventing the undesirable homocoupling of the terminal alkyne, a common side reaction. ucsb.edu Furthermore, direct C-H alkynylation of thiophenes has emerged as an alternative, atom-economical method, though it may present challenges in regioselectivity compared to the cross-coupling of a pre-functionalized bromo-derivative. cas.cn

Table 3: Typical Conditions for Sonogashira Coupling with Bromothiophenes

| Thiophene Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Product |

|---|---|---|---|---|

| 2-Bromothiophene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 2-(Phenylethynyl)thiophene |

| 3-Bromothiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 3-((Trimethylsilyl)ethynyl)thiophene |

| 2,3-Dibromothiophene | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | 2-Bromo-3-(hex-1-yn-1-yl)thiophene |

Reactivity and Derivatization Strategies of 4 Bromo 2 N Boc Aminomethyl Thiophene

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.commdpi.com The cleavage of the Boc group from 4-Bromo-2-(N-Boc-aminomethyl)thiophene is a critical step to unmask the primary amine for further derivatization.

The most common method for the deprotection of the N-Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA). mdpi.comresearchgate.net This reaction is typically performed in a non-nucleophilic solvent, with dichloromethane (B109758) (DCM) being a frequent choice. jk-sci.comcommonorganicchemistry.com The process is generally efficient and proceeds at room temperature, often reaching completion within a few hours. commonorganicchemistry.comnih.gov The concentration of TFA can be varied, with solutions ranging from 20% TFA in DCM to neat TFA being used depending on the substrate's sensitivity and the desired reaction rate. commonorganicchemistry.comreddit.com Upon completion, the volatile TFA and DCM can be removed in vacuo, yielding the amine product as a trifluoroacetate (B77799) salt. commonorganicchemistry.com

| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) or neat | 0 °C to Room Temperature | 1-4 hours |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4M Solution | Room Temperature | 0.5-2 hours |

The mechanism for acid-mediated Boc cleavage begins with the protonation of the carbamate's carbonyl oxygen by the acid (e.g., TFA). jk-sci.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comresearchgate.net The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free primary amine. jk-sci.comcommonorganicchemistry.com Under the acidic conditions, the newly formed amine is protonated, resulting in the final product as an ammonium (B1175870) salt (e.g., trifluoroacetate salt). commonorganicchemistry.com

A significant challenge during this deprotection is the generation of the highly reactive tert-butyl cation. researchgate.netacsgcipr.org This electrophilic species can react with any nucleophiles present in the reaction mixture, leading to unwanted side products. acsgcipr.orgresearchgate.net In the case of 4-bromo-2-(aminomethyl)thiophene, the electron-rich thiophene (B33073) ring, and particularly the sulfur atom, can be susceptible to alkylation by the tert-butyl cation. acsgcipr.orgacs.org This can lead to the formation of S-tert-butylated thiophene derivatives, complicating purification and reducing the yield of the desired amine.

To prevent these side reactions, "scavengers" are often added to the reaction mixture. researchgate.netacs.org These are molecules designed to efficiently trap the tert-butyl cation. Common scavengers include:

Triisopropylsilane (TIS): Reacts with the cation via hydride transfer.

Anisole: An electron-rich aromatic compound that undergoes Friedel-Crafts alkylation with the cation. peptide.com

Thiophenol or Dithiothreitol (B142953) (DTT): Thiols that can trap the cation, which is particularly relevant for sulfur-containing substrates. acs.org

The inclusion of these scavengers in the cleavage cocktail is a standard strategy to ensure a clean and high-yielding deprotection, especially in complex molecules or peptide synthesis where sensitive residues like methionine or cysteine are present. researchgate.netacs.org

Further Functionalization of the Aminomethyl Moiety

Upon successful deprotection, the resulting primary amine, 4-bromo-2-(aminomethyl)thiophene, becomes available for a wide array of functionalization reactions. This allows for the introduction of diverse molecular fragments to probe structure-activity relationships or build more complex molecular architectures.

The primary amine of 4-bromo-2-(aminomethyl)thiophene is a potent nucleophile that readily participates in amidation reactions to form stable amide bonds. afjbs.com This is one of the most common and versatile methods for derivatization. The reaction can be achieved through several standard protocols:

Reaction with Acyl Chlorides: The amine can be treated with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. afjbs.com

Peptide Coupling Reagents: A carboxylic acid can be coupled directly with the amine using a variety of coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides (like DCC or EDC) often in combination with additives (like HOBt or HOAt), or uronium/phosphonium salts (like HATU or PyBOP).

These methods allow for the covalent attachment of a vast library of carboxylic acids, introducing substituents with different steric and electronic properties. researchgate.net

| Carboxylic Acid/Acyl Chloride Precursor | Resulting Substituent (R-CO-) | Potential Properties Introduced |

|---|---|---|

| Acetyl Chloride | Acetyl | Small, neutral group |

| Benzoyl Chloride | Benzoyl | Aromatic, rigid moiety |

| Ferulic Acid | Feruloyl | Phenolic, antioxidant properties afjbs.com |

| N-Boc-glycine | N-Boc-glycinyl | Amino acid residue for peptidomimetics |

The Mitsunobu reaction is a powerful tool in organic synthesis for forming carbon-heteroatom bonds, typically with inversion of stereochemistry at the carbon center. nih.govbeilstein-journals.org The outline specifies the formation of ether linkages, a transformation that classically involves the coupling of two different alcohol partners or an alcohol and a phenol (B47542).

To achieve the formation of an ether linkage originating from the 2-position of the thiophene ring, the aminomethyl group must first be converted into a hydroxymethyl group. This precursor, (4-bromothiophen-2-yl)methanol, can then participate in a Mitsunobu reaction. The standard conditions for this reaction involve combining the alcohol precursor with another alcohol or phenol (the nucleophile) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org

The reaction proceeds via the formation of an alkoxyphosphonium salt, which activates the hydroxyl group, turning it into an excellent leaving group. beilstein-journals.org The deprotonated nucleophilic alcohol then displaces the activated group in an Sₙ2 fashion, leading to the formation of the ether linkage. beilstein-journals.org This strategy allows for the synthesis of a diverse range of ethers derived from the 4-bromo-2-methylthiophene (B1269912) scaffold.

Applications in Advanced Chemical Synthesis and Functional Materials Research

Role as a Versatile Building Block in Heterocyclic Chemistry

The unique arrangement of functional groups on the 4-Bromo-2-(N-Boc-aminomethyl)thiophene scaffold makes it a privileged building block for the synthesis of various heterocyclic compounds. The bromine atom provides a handle for carbon-carbon bond formation, while the protected amine offers a site for subsequent elaboration, enabling the construction of fused ring systems and highly decorated thiophene (B33073) cores.

The dual functionality of this compound is strategically employed in the synthesis of complex, fused heterocyclic systems such as thieno[2,3-c]pyridines. These scaffolds are of significant interest due to their presence in biologically active molecules, including kinase inhibitors and anticoagulant drugs. nih.govkuleuven.be The synthetic approach typically involves a multi-step sequence that leverages both the bromo and aminomethyl groups.

A general synthetic route might begin with a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C4-bromo position to introduce a substituted vinyl or aryl group. nsf.govmdpi.com Following this, the Boc protecting group on the aminomethyl side chain is removed under acidic conditions. The liberated primary amine can then undergo intramolecular cyclization onto the newly introduced substituent, often promoted by an acid catalyst, to form the fused pyridine (B92270) ring of the thieno[2,3-c]pyridine (B153571) system. kuleuven.begoogle.com This strategy allows for the creation of a library of derivatives by varying the boronic acid or ester used in the initial coupling step.

Table 1: Representative Synthesis of a Thieno[2,3-c]pyridine Scaffold

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms a C-C bond at the C4 position of the thiophene ring. mdpi.com |

| 2 | Boc Deprotection | Strong acid (e.g., Trifluoroacetic acid) | Removes the tert-butoxycarbonyl protecting group to reveal the primary amine. |

The synthesis of polysubstituted thiophenes is crucial for developing new materials and pharmaceutical agents, as the substitution pattern on the thiophene ring dictates the molecule's electronic and biological properties. organic-chemistry.orgmdpi.com this compound is an excellent precursor for creating tetra-substituted thiophenes through regioselective functionalization. mdpi.com

The bromine atom at the 4-position is readily displaced or coupled using a variety of metal-catalyzed reactions. For instance, Suzuki or Stille cross-coupling reactions can introduce aryl, heteroaryl, or alkyl groups at this position. nih.govmdpi.com Subsequently, the Boc-protected amine can be deprotected and modified. For example, it can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents at the 2-position. Furthermore, the inherent reactivity of the thiophene ring itself allows for additional substitutions, such as electrophilic halogenation or formylation at the vacant C3 or C5 positions, under controlled conditions to yield highly functionalized products.

Applications in Medicinal Chemistry and Chemical Biology Probes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. ed.ac.uk The specific structure of this compound makes it an attractive starting point for the discovery of new therapeutic agents and the development of sophisticated tools for chemical biology research.

This compound serves as a key intermediate in the synthesis of molecules targeting a range of biological pathways. For instance, derivatives of aminothiophenes are explored as kinase inhibitors, which are a major class of oncology drugs. ed.ac.uk The synthesis often involves building upon the aminomethyl group to create a side chain that can interact with the ATP-binding site of a target kinase. The bromo-substituent can be used to attach larger aromatic systems via cross-coupling, which can occupy adjacent hydrophobic pockets in the enzyme, thereby increasing potency and selectivity. The Boc-carbamate is a stable protecting group that withstands many reaction conditions, such as those used in cross-coupling, making it ideal for multi-step syntheses of complex drug candidates. nih.gov

Chemical probes are essential tools for interrogating complex biological processes like protein-protein interactions (PPIs). organic-chemistry.org Designing small molecules that can modulate or report on these interactions is a key goal in chemical biology. While specific examples starting from this compound are not extensively documented, its structure is well-suited for the synthesis of PPI probes.

The synthesis of such probes would involve creating a molecule with distinct domains. One part of the molecule, derived from the thiophene core, could be designed to bind to one protein partner. The bromine atom allows for the attachment of various recognition elements through Suzuki coupling. mdpi.com The aminomethyl group, after deprotection, can be used as an attachment point for a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling. This modular synthesis approach enables the creation of a diverse library of probes to study specific PPIs.

The systematic modification of a lead compound to create analogues is a cornerstone of drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. This compound provides a scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies.

Researchers can systematically vary the substituent at the 4-position by employing a wide range of boronic acids in Suzuki coupling reactions. mdpi.com Simultaneously, the aminomethyl group can be elaborated into different amides, sulfonamides, or substituted amines. This two-pronged approach allows for a comprehensive exploration of the chemical space around the thiophene core. For example, in the development of kinase inhibitors, this strategy allows for fine-tuning interactions with specific amino acid residues within the kinase active site, leading to optimized and selective modulators. nih.gov

Table 2: Research Findings on Analogue Design Based on Thiophene Scaffolds

| Target Class | Synthetic Strategy | Key Findings from Analogue Studies |

|---|---|---|

| Kinase Inhibitors | Suzuki coupling at bromo-position; Amide formation at aminomethyl group. | Introduction of specific aryl groups at C4 can enhance binding to hydrophobic pockets. Modification of the amine side chain affects interactions with the hinge region of the kinase. ed.ac.uknih.gov |

| Anticoagulants | Cyclization to form fused systems like thienopyridines. | The nature of substituents on the fused pyridine ring significantly impacts biological activity and selectivity. nih.gov |

Applications in Materials Science and Optoelectronics

The unique molecular architecture of this compound, featuring a reactive bromo-substituent and a protected aminomethyl group on a thiophene core, makes it a valuable intermediate in the synthesis of functional organic materials. The bromine atom provides a site for various cross-coupling reactions, enabling the construction of conjugated polymer backbones, while the N-Boc-aminomethyl group offers a latent functionality that can be revealed post-polymerization for further material modification or to influence solid-state packing and morphology.

Development of Organic Electronic Materials

Thiophene-based molecules are integral to the field of organic electronics due to their excellent charge transport properties and environmental stability. The compound this compound serves as a versatile precursor for creating a variety of organic electronic materials. The bromo-functionality allows for the introduction of this thiophene unit into larger conjugated systems through reactions like Suzuki, Stille, or Kumada coupling. This enables the synthesis of well-defined oligomers and polymers with tunable electronic properties.

The presence of the N-Boc-aminomethyl side chain is a key feature. The tert-Butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield a primary amine. This amine functionality can then be used to introduce a wide range of substituents, thereby fine-tuning the electronic and physical properties of the final material. For instance, the attachment of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, which is crucial for optimizing the performance of organic electronic devices.

Precursors for Conducting Polymers and Polythiophenes

Conducting polymers, particularly polythiophenes, are at the forefront of research in organic electronics. The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. This compound is an ideal candidate for such polymerizations. The bromine atom facilitates polymerization through various methods, including electrochemical polymerization or metal-catalyzed cross-coupling reactions, leading to the formation of polythiophene chains.

The N-Boc-aminomethyl group plays a multifaceted role. During polymerization, its bulky nature can influence the regiochemistry of the polymer chain, potentially leading to more ordered structures which are beneficial for charge transport. After polymerization, the Boc group can be removed to expose the aminomethyl functionality along the polymer backbone. This allows for post-polymerization modification, such as cross-linking to improve film stability or the introduction of polar groups to modify the polymer's solubility and interfacial properties.

| Polymerization Method | Role of this compound | Potential Advantage |

| Electrochemical Polymerization | Monomer for oxidative polymerization | Control over film thickness and morphology |

| Stille Coupling | Monomer for Pd-catalyzed polymerization | Synthesis of well-defined, high molecular weight polymers |

| Suzuki Coupling | Monomer for Pd-catalyzed polymerization | High tolerance to various functional groups |

Application in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The performance of OFETs and OLEDs is highly dependent on the molecular structure and solid-state organization of the organic semiconductor used. Materials derived from this compound can be engineered to exhibit desirable characteristics for these applications. For OFETs, the ability to form well-ordered thin films with significant π-π stacking is crucial for efficient charge transport. The aminomethyl side chain, after deprotection, can participate in hydrogen bonding, which can promote intermolecular ordering and improve charge carrier mobility.

In the context of OLEDs, the introduction of specific functional groups via the aminomethyl handle can influence the emission properties of the resulting material. For example, attaching chromophoric units can lead to materials with tailored emission colors. Furthermore, the modification of the side chains can be used to control the morphology of the emissive layer, preventing aggregation-caused quenching and enhancing device efficiency and lifetime.

Contribution to Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, the design of donor and acceptor materials with appropriate energy levels and good film-forming properties is essential. Polymers and small molecules synthesized using this compound as a building block can be utilized in the active layer of OPVs. The versatility of the aminomethyl group allows for the tuning of the electronic properties to match the energy levels required for efficient charge separation at the donor-acceptor interface.

Utilization in Dye Chemistry and Non-Linear Optical (NLO) Materials

The conjugated nature of thiophene-based systems makes them attractive for applications in dye chemistry and as non-linear optical (NLO) materials. Dyes derived from this compound can exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. The aminomethyl group can be used as an anchoring point for other chromophores or as a modifiable site to tune the photophysical properties of the dye.

For NLO applications, the design of molecules with large hyperpolarizabilities is key. This is often achieved by creating donor-π-acceptor (D-π-A) structures. The thiophene ring can act as the π-bridge, and the aminomethyl group can be derivatized to introduce a strong donor group, while the other end of the conjugated system can be functionalized with an acceptor group. The resulting push-pull system can exhibit significant NLO activity, making these materials promising for applications in optical communications and data storage.

| Application Area | Key Feature Utilized | Potential Outcome |

| Organic Electronics | Tunable electronic properties via side-chain modification | Optimized HOMO/LUMO levels for device performance |

| Conducting Polymers | Reactive bromine for polymerization, modifiable side-chain | Control over polymer structure and properties |

| OFETs & OLEDs | Side-chain engineering for solid-state packing and emission | Improved charge mobility and tailored emission |

| OPVs | Functionalization for energy level tuning and morphology control | Enhanced power conversion efficiency |

| Dye & NLO Materials | Formation of D-π-A systems | Strong absorption/emission and high NLO coefficients |

Computational and Spectroscopic Investigation of 4 Bromo 2 N Boc Aminomethyl Thiophene and Its Derivatives

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are powerful tools for investigating the electronic structure and properties of molecules. These methods allow for a detailed exploration of various molecular characteristics that are often difficult to determine experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict a variety of molecular properties with high accuracy.

The first step in computational analysis is the optimization of the molecular structure to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For 4-Bromo-2-(N-Boc-aminomethyl)thiophene, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters provide a clear three-dimensional representation of the molecule.

Table 1: Exemplary Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.88 Å |

| Bond Length | C-S | 1.73 Å |

| Bond Length | C=C | 1.38 Å |

| Bond Angle | C-S-C | 92.5° |

| Dihedral Angle | C-C-C-N | 178.5° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar thiophene (B33073) derivatives as determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

The HOMO-LUMO energy gap can be used to calculate various quantum chemical parameters, as illustrated in the following table.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.188 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.78 eV |

Note: These values are hypothetical and serve to illustrate the types of parameters derived from HOMO-LUMO analysis.

Reactivity descriptors, such as Fukui functions and chemical potentials, provide detailed information about the reactive sites within a molecule. researchgate.netsemanticscholar.org The Fukui function, for instance, helps to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov These descriptors are derived from the electron density and are essential for understanding and predicting the outcomes of chemical reactions. mdpi.com

Table 3: Illustrative Fukui Function Indices for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C2 (thiophene) | 0.15 | 0.08 | 0.115 |

| C5 (thiophene) | 0.12 | 0.10 | 0.110 |

| Br | 0.05 | 0.18 | 0.115 |

| N | 0.09 | 0.25 | 0.170 |

| O (carbonyl) | 0.22 | 0.12 | 0.170 |

Note: Higher values indicate a greater propensity for the specified type of attack. These values are for illustrative purposes.

Wave functional properties analysis provides deeper insights into the chemical bonding and non-covalent interactions within a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize regions of high electron density, which correspond to chemical bonds and lone pairs. The Non-Covalent Interaction (NCI) index is employed to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular stability and biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interactions between a ligand and a target protein at the atomic level. nih.gov For this compound, molecular docking studies can help identify potential biological targets and elucidate the binding modes and affinities. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

Table 4: Example of Molecular Docking Results with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Tyr123, Phe256, Leu345 |

| Hydrogen Bond Interactions | N-H...O (Tyr123) |

| Hydrophobic Interactions | Thiophene ring with Phe256, Boc group with Leu345 |

Note: The data in this table are hypothetical and represent a plausible outcome of a molecular docking simulation.

Density Functional Theory (DFT) Calculations for Molecular Properties

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation and investigation of the electronic properties of novel organic compounds. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational and Electronic spectroscopies provides a comprehensive characterization profile. Each technique offers unique insights into the molecular framework, functional groups, and electronic nature of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals corresponding to the thiophene ring protons, the aminomethyl linker, and the tert-butoxycarbonyl (Boc) protecting group.

Thiophene Protons: The thiophene ring features two aromatic protons at the C3 and C5 positions. Due to the substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C5 (H-5) would likely appear as a singlet, while the proton at C3 (H-3) would also be a singlet, with its chemical shift influenced by the adjacent brominated carbon.

Aminomethyl Protons: The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are diastereotopic and adjacent to a stereogenic center. They are expected to resonate as a doublet around δ 4.3-4.5 ppm, coupled to the N-H proton of the carbamate (B1207046). libretexts.org

N-Boc Protons: The Boc protecting group gives rise to a highly characteristic, sharp singlet in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm. researchgate.net This signal integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety. The N-H proton of the carbamate group typically appears as a broad singlet or triplet between δ 5.0 and 5.5 ppm.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Thiophene H-3 | ~7.10 | Singlet (s) |

| Thiophene H-5 | ~6.95 | Singlet (s) |

| -NH- (Boc) | ~5.30 | Broad Triplet (br t) |

| -CH₂- (aminomethyl) | ~4.40 | Doublet (d) |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon atom bonded to the bromine (C4) is anticipated to be shifted to a relatively upfield position (~110-115 ppm) due to the heavy atom effect. The substituted carbons, C2 and C4, will have shifts influenced by their respective substituents, while the unsubstituted carbons, C3 and C5, will resonate in the typical aromatic carbon region (δ 120-130 ppm).

N-Boc Carbons: The Boc group is characterized by two distinct signals: one for the quaternary carbon [-C(CH₃)₃] at approximately δ 79-81 ppm and another for the carbonyl carbon (-C=O) at a significantly downfield shift of around δ 155-156 ppm. mdpi.comrsc.org The three equivalent methyl carbons [-C(CH₃)₃] will produce a single sharp signal around δ 28.3 ppm. rsc.org

Aminomethyl Carbon: The methylene carbon (-CH₂-) is expected to appear in the range of δ 40-45 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| -C=O (Boc) | ~155.5 |

| Thiophene C2 | ~145.0 |

| Thiophene C5 | ~129.5 |

| Thiophene C3 | ~124.0 |

| Thiophene C4 | ~112.0 |

| -C(CH₃)₃ (Boc) | ~80.5 |

| -CH₂- (aminomethyl) | ~40.0 |

| -C(CH₃)₃ (Boc) | ~28.3 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₄BrNO₂S), the calculated exact mass of the molecular ion [M]⁺ is approximately 290.9930 u. A key feature in the mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks for any bromine-containing fragment, [M]⁺ and [M+2]⁺, of almost equal intensity. libretexts.org

EI-MS Fragmentation Analysis: Under Electron Ionization (EI), the molecule is fragmented in a reproducible manner. The fragmentation of N-Boc protected amines is well-documented and follows characteristic pathways. doaj.org

Loss of Isobutene: A primary fragmentation pathway involves the loss of isobutene (C₄H₈, 56 Da) through a McLafferty-type rearrangement, leading to a prominent [M-56]⁺ ion. researchgate.netreddit.com

Loss of tert-Butyl Radical: Cleavage of the C-O bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), generating an [M-57]⁺ fragment.

Loss of the Boc Group: The complete loss of the Boc group (C₅H₉O₂, 101 Da) or tert-butoxycarbonyl radical can also occur, yielding an [M-101]⁺ fragment corresponding to the protonated 4-bromo-2-(aminomethyl)thiophene.

Benzylic-type Cleavage: Cleavage of the C-C bond between the thiophene ring and the aminomethyl group can generate a stable bromothienylmethyl cation.

Predicted Mass Spectrometry Fragments

| Fragmentation Description | Fragment Formula | Predicted m/z |

| Molecular Ion | [C₁₀H₁₄⁷⁹BrNO₂S]⁺ | 291 |

| Molecular Ion (Isotope) | [C₁₀H₁₄⁸¹BrNO₂S]⁺ | 293 |

| Loss of isobutene (-C₄H₈) | [C₆H₆⁷⁹BrNO₂S]⁺ | 235 |

| Loss of tert-butyl radical (-•C₄H₉) | [C₆H₅⁷⁹BrNO₂S]⁺ | 234 |

| Loss of Boc group (-C₅H₉O₂) | [C₅H₅⁷⁹BrNS]⁺ | 190 |

| Bromothienylmethyl cation | [C₅H₄⁷⁹BrS]⁺ | 175 |

| tert-Butyl cation | [C₄H₉]⁺ | 57 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the carbamate, thiophene ring, and alkyl moieties.

N-H Stretch: The N-H bond of the carbamate group gives rise to a moderate absorption band in the region of 3300-3450 cm⁻¹.

C-H Stretches: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=O Stretch: The most intense and easily identifiable peak in the spectrum is typically the carbonyl (C=O) stretch of the Boc group, which is expected to be a strong band around 1690-1720 cm⁻¹. mdpi.com

C-O and C-N Stretches: The C-O and C-N stretching vibrations of the carbamate group typically appear in the fingerprint region, between 1150-1300 cm⁻¹.

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Carbamate (-NHCOO-) | 3300 - 3450 | Medium |

| C-H Stretch | Thiophene (sp²) | 3050 - 3150 | Medium |

| C-H Stretch | Alkyl (sp³) | 2850 - 2980 | Medium-Strong |

| C=O Stretch | Carbamate (-NHCOO-) | 1690 - 1720 | Strong |

| N-H Bend | Carbamate (-NHCOO-) | 1510 - 1540 | Medium |

| C-O Stretch | Carbamate (-O-C=O) | 1250 - 1300, 1150-1170 | Strong |

| C-Br Stretch | Bromo-thiophene | 500 - 600 | Medium |

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions within a molecule and is crucial for evaluating its potential in optoelectronic applications. numberanalytics.com Thiophene-based materials are widely studied for their conductive and light-emitting properties. numberanalytics.com

UV-Vis Absorption: Thiophene and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions within the conjugated system of the thiophene ring. The absorption maximum (λ_max) for unsubstituted thiophene is around 231 nm. The presence of substituents like the bromo and aminomethyl groups acts as auxochromes, which can cause a bathochromic (red) shift in the absorption maximum to longer wavelengths, likely into the 250-280 nm range. This shift is due to the extension of the conjugated system and electronic interactions between the substituents and the thiophene ring.

Expected Electronic Spectroscopy Properties

| Technique | Property | Expected Range | Transition |

| UV-Vis Absorption | λ_max | 250 - 280 nm | π → π* |

| Fluorescence | Emission λ_max | > 300 nm (if fluorescent) | - |

Emerging Research Directions and Future Perspectives

Development of Novel Regioselective Synthetic Pathways

The precise synthesis of 2,4-disubstituted thiophenes like 4-Bromo-2-(N-Boc-aminomethyl)thiophene presents a significant challenge due to the potential for isomeric mixtures. Future research is increasingly focused on developing highly regioselective synthetic routes that offer high yields and atom economy. Key areas of development include:

Directed Metalation Strategies: Building upon established methods like direct lithiation, future pathways will likely involve more sophisticated directing groups to achieve precise C-H functionalization. The use of removable or traceless directing groups that can be installed on the thiophene (B33073) nucleus or the aminomethyl side chain could offer unparalleled control over regioselectivity. The exploration of alternative metalating agents, such as magnesium-based reagents, may also provide milder and more selective reaction conditions.

Transition Metal-Catalyzed C-H Functionalization: Palladium and nickel-catalyzed direct arylation polymerization (DArP) protocols are emerging as powerful tools for the synthesis of thiophene-based conjugated polymers. acs.org Future research will likely adapt these methods for the regioselective synthesis of discrete small molecules. By carefully selecting ligands and reaction conditions, it may be possible to directly couple aryl or other partners at the 4-position of a 2-substituted thiophene, bypassing the need for pre-halogenation.

Flow Chemistry and Microreactor Technology: The use of flow chemistry can offer significant advantages in terms of reaction control, safety, and scalability for lithiation and other highly reactive processes. Future synthetic pathways for this compound and its derivatives could be designed for continuous flow, allowing for precise temperature control and rapid quenching of reactive intermediates, thus minimizing side reactions and improving regioselectivity.

A comparative overview of potential regioselective synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Directed Ortho-Metalation | High regioselectivity, well-established. | Requires a suitable directing group, often cryogenic temperatures. |

| Halogen/Metal Exchange | Utilizes readily available brominated precursors. | Requires cryogenic temperatures, potential for side reactions. |

| Transition Metal-Catalyzed C-H Activation | High atom economy, avoids pre-functionalization. | Catalyst development, control of regioselectivity can be challenging. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Initial setup costs, optimization of flow parameters. |

Exploration of Diverse Coupling Partners and Derivatization Strategies

The bromine atom at the 4-position and the Boc-protected amine at the 2-position of this compound serve as versatile handles for a wide range of chemical modifications. Future research will undoubtedly focus on exploring a diverse array of coupling partners and derivatization strategies to generate novel molecules with tailored functionalities.

Cross-Coupling Reactions: The bromo-substituent is an ideal electrophile for various palladium-catalyzed cross-coupling reactions. Future explorations will likely involve:

Suzuki-Miyaura Coupling: The reaction with a wide variety of aryl and heteroaryl boronic acids and esters will continue to be a primary method for creating complex biaryl structures. nih.govyoutube.com

Sonogashira Coupling: The introduction of alkynyl groups through Sonogashira coupling can lead to the synthesis of rigid, linear molecules with interesting electronic and photophysical properties. nih.govresearchgate.net

Heck Coupling: The coupling with alkenes via the Heck reaction provides a route to vinyl-substituted thiophenes, which can serve as monomers for polymerization or as precursors for further functionalization. thieme-connect.de

Buchwald-Hartwig Amination: The direct introduction of nitrogen-based functionalities by coupling with various amines can lead to the synthesis of novel pharmacologically active compounds or materials with specific electronic properties.

Derivatization of the Aminomethyl Group: The N-Boc protecting group can be readily removed under acidic conditions, revealing a primary amine. This amine can be further functionalized through:

Acylation: Reaction with various acyl chlorides or activated carboxylic acids to form amides.

Alkylation and Reductive Amination: Introduction of alkyl groups through direct alkylation or reductive amination with aldehydes or ketones.

Sulfonylation: Formation of sulfonamides by reaction with sulfonyl chlorides.

The combination of these derivatization strategies on both the bromine and the amine functionalities allows for the creation of a vast library of novel thiophene derivatives with diverse structures and properties. A summary of potential derivatization reactions is presented in Table 2.

| Reaction Site | Coupling/Derivatization Reaction | Potential Coupling Partners/Reagents | Resulting Functional Group |

| C4-Br | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl |

| C4-Br | Sonogashira Coupling | Terminal alkynes | Alkynyl |

| C4-Br | Heck Coupling | Alkenes | Alkenyl |

| C4-Br | Buchwald-Hartwig Amination | Primary/secondary amines | Amino |

| C2-CH₂NHBoc | Deprotection | Trifluoroacetic acid, HCl | Primary amine |

| C2-CH₂NH₂ | Acylation | Acyl chlorides, carboxylic acids | Amide |

| C2-CH₂NH₂ | Reductive Amination | Aldehydes, ketones | Secondary/tertiary amine |

Advanced Applications in Bio-Conjugation and Targeted Delivery

The structural features of this compound and its derivatives make them promising candidates for applications in bioconjugation and targeted drug delivery. The thiophene core is found in numerous biologically active compounds, and the ability to introduce diverse functionalities allows for the attachment of biomolecules and targeting ligands. nih.govacs.org

Future research in this area will likely focus on:

Synthesis of Bio-conjugates: The deprotected aminomethyl group can be used to covalently link the thiophene scaffold to proteins, peptides, or nucleic acids. This could be used to develop novel probes for biological imaging or to create targeted therapeutic agents.

Targeted Drug Delivery Systems: The derivatization of the thiophene scaffold with targeting moieties, such as folic acid or specific antibodies, could enable the selective delivery of cytotoxic agents to cancer cells. nih.govresearchgate.net The thiophene derivative itself could be the active pharmaceutical ingredient or act as a linker to which a known drug is attached. The use of nanocarriers loaded with these functionalized thiophene derivatives is a promising strategy to enhance their bioavailability and target specificity. acs.org

Rational Design of Thiophene-Based Functional Materials with Tailored Properties

Thiophene-based oligomers and polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. tdl.orgresearchgate.net this compound represents a valuable building block for the rational design of novel functional materials with precisely tailored properties.

Future directions in this field include:

Tuning Electronic Properties: By carefully selecting the coupling partners in Suzuki or Sonogashira reactions, the electronic properties (e.g., HOMO/LUMO levels, bandgap) of the resulting oligomers and polymers can be finely tuned. tdl.org This is crucial for optimizing the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Introducing Stimuli-Responsiveness: The incorporation of stimuli-responsive units, such as photochromic or pH-sensitive moieties, through derivatization of the aminomethyl group could lead to the development of "smart" materials whose electronic or optical properties can be controlled by external stimuli. tdl.org

Improving Morphology and Solubility: The aminomethyl side chain, after appropriate functionalization, can be used to improve the solubility and processability of the resulting materials, which is often a significant challenge in the field of organic electronics. It can also influence the solid-state packing of the molecules, which has a direct impact on charge transport.

Integration of Computational and Experimental Methodologies for Predictive Synthesis and Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in the development of new molecules and materials. For this compound and its derivatives, this integrated approach can accelerate the discovery process.

Future research will likely involve:

Predictive Modeling of Reaction Outcomes: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the regioselectivity of synthetic transformations. nih.gov This can help to guide the design of more efficient and selective synthetic routes.

In Silico Design of Functional Materials: DFT and other computational techniques can be employed to predict the electronic and optical properties of novel thiophene-based materials before they are synthesized. rdd.edu.iqresearchgate.net This allows for the in silico screening of large numbers of potential structures, enabling researchers to focus their synthetic efforts on the most promising candidates.

Understanding Structure-Property Relationships: By combining experimental characterization with computational analysis, a deeper understanding of the relationship between the molecular structure of thiophene derivatives and their macroscopic properties can be achieved. This knowledge is crucial for the rational design of next-generation materials with enhanced performance.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(N-Boc-aminomethyl)thiophene, and how is its purity validated?

Answer: The synthesis typically involves three key steps:

Bromination : Introduction of bromine at the 4-position of the thiophene ring using electrophilic brominating agents (e.g., NBS in DMF) .

Aminomethylation : Reaction with formaldehyde and ammonia to install the aminomethyl group at the 2-position.

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine .

Q. Characterization Methods :

- NMR Spectroscopy : H NMR (δ ~1.4 ppm for Boc tert-butyl protons; δ ~4.0 ppm for -CH₂-NH-) and C NMR (δ ~80 ppm for Boc carbonyl) .

- IR Spectroscopy : Peaks at ~1680–1700 cm (C=O stretch of Boc) and ~3300 cm (N-H stretch) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., [M+H] at ~317.1 g/mol) .

Q. Why is the N-Boc group used in the synthesis, and how is it removed post-reaction?

Answer:

Q. What analytical methods are recommended for quantifying this compound in mixtures?

Answer:

- HPLC/GC-MS : For separation and quantification using calibrated standards.

- UV-Vis Spectroscopy : If the compound has a chromophore (e.g., thiophene ring absorbance at ~240–280 nm) .

- Elemental Analysis : Validates C, H, N, S, and Br content (±0.3% error margin) .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity in cross-coupling reactions involving this compound?

Answer: Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electronic properties:

Q. How can conflicting data on reaction yields with Pd catalysts be resolved?

Answer: Contradictions often arise from:

- Catalyst Loading : Excess Pd (≥5 mol%) may cause homocoupling byproducts.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts.

- Additives : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics.

Mitigation : Design a DOE (Design of Experiments) to test variables systematically .

Q. What strategies optimize regioselectivity in nucleophilic substitutions at the 4-bromo position?

Answer:

Q. How is this compound applied in drug discovery or materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products